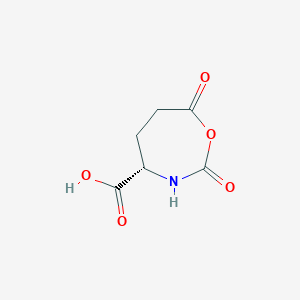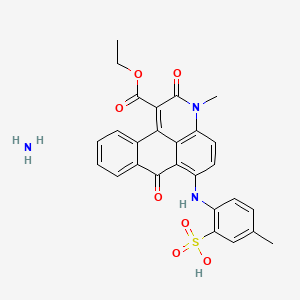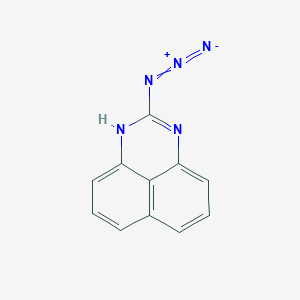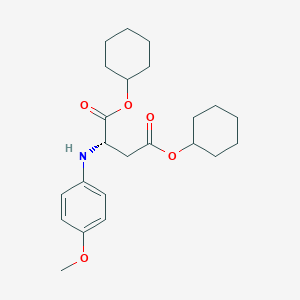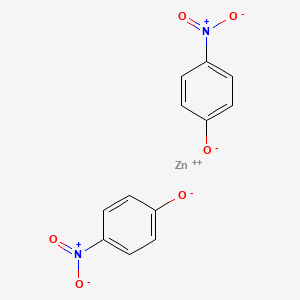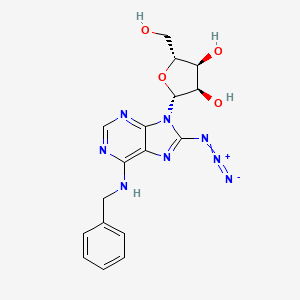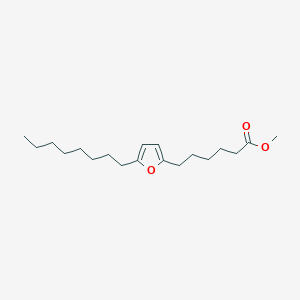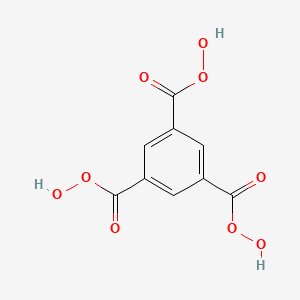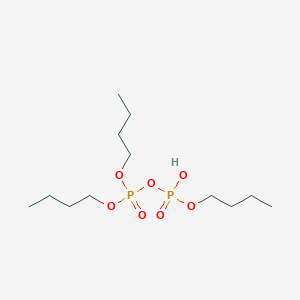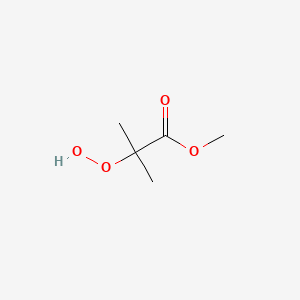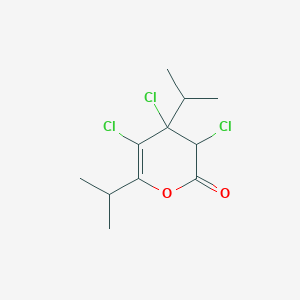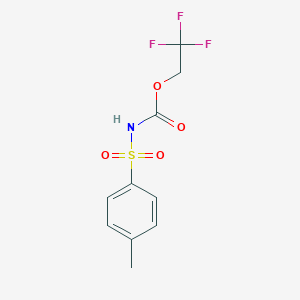![molecular formula C16H22F4N2Si3 B14494687 N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine CAS No. 65158-33-0](/img/structure/B14494687.png)
N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine is a unique organosilicon compound characterized by the presence of difluoro(phenyl)silyl groups attached to a silanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine typically involves the reaction of difluoro(phenyl)silane with N,N’,1,1-tetramethylsilanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine can undergo various chemical reactions, including:
Substitution Reactions: The difluoro(phenyl)silyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Hydrolysis: The compound can hydrolyze in the presence of water or moisture, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various organosilicon compounds, while hydrolysis may produce silanols and other silicon-containing by-products.
Scientific Research Applications
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Organic Synthesis:
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: Its unique structure makes it a potential candidate for studying interactions with biological molecules and developing new pharmaceuticals.
Mechanism of Action
The mechanism by which N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine exerts its effects involves the interaction of the difluoro(phenyl)silyl groups with target molecules. These interactions can lead to the formation of stable complexes or the activation of specific chemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(trifluoromethylsulfonyl)aniline: This compound shares some structural similarities with N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine but differs in the nature of the substituents on the silicon atoms.
Bis(2-methoxyethyl)aminosulfur trifluoride: Another related compound that features fluorinated groups and is used in similar applications.
Uniqueness
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine is unique due to the presence of difluoro(phenyl)silyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability, resistance to oxidation, and specific reactivity patterns.
Properties
CAS No. |
65158-33-0 |
|---|---|
Molecular Formula |
C16H22F4N2Si3 |
Molecular Weight |
402.61 g/mol |
IUPAC Name |
N-[difluoro(phenyl)silyl]-N-[[[difluoro(phenyl)silyl]-methylamino]-dimethylsilyl]methanamine |
InChI |
InChI=1S/C16H22F4N2Si3/c1-21(24(17,18)15-11-7-5-8-12-15)23(3,4)22(2)25(19,20)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
SCJXICSJJYPUDE-UHFFFAOYSA-N |
Canonical SMILES |
CN([Si](C)(C)N(C)[Si](C1=CC=CC=C1)(F)F)[Si](C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


